molecular formula C20H22N4O3S3 B11287080 N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11287080
M. Wt: 462.6 g/mol
InChI Key: STAMDZIRFFEMIJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a thiazolo-pyrimidine derivative characterized by a fused bicyclic core (thiazolo[4,5-d]pyrimidine) with a 4-ethoxyphenyl substituent at position 3, a cyclopentyl acetamide group at position 2, and a thioether linkage. This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging data from diverse sources.

Properties

Molecular Formula

C20H22N4O3S3

Molecular Weight

462.6 g/mol

IUPAC Name

N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4O3S3/c1-2-27-14-9-7-13(8-10-14)24-17-16(30-20(24)28)18(26)23-19(22-17)29-11-15(25)21-12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,21,25)(H,22,23,26)

InChI Key

STAMDZIRFFEMIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with topoisomerase I, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound prevents the unwinding of DNA, thereby halting the replication process and leading to cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Framework

The target compound features a thiazolo[4,5-d]pyrimidine core, a motif shared with ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Key differences include:

  • Ring puckering : The pyrimidine ring in adopts a flattened boat conformation (C5 deviation: 0.224 Å), which may influence binding interactions. The target compound’s thiazolo[4,5-d]pyrimidine core likely exhibits similar puckering but with distinct substituent-induced strain.
  • The 4-ethoxyphenyl group in the target compound may alter this angle, impacting solubility or target binding .

Substituent Analysis

Aromatic Substituents
  • 4-Ethoxyphenyl (target) vs. 4-chlorophenyl (): The ethoxy group (–OCH₂CH₃) enhances electron-donating properties and lipophilicity compared to the electron-withdrawing chloro (–Cl) group in 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide. This difference may influence metabolic stability and receptor affinity .
  • Cyclopentyl acetamide (target) vs.
Thioether Linkages
  • The –S– bridge in the target compound is conserved in N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (). However, ’s additional thiadiazole ring may confer higher polar surface area, reducing membrane permeability compared to the target .

Key Reactions

  • Alkylation of thiols : The target compound’s synthesis likely involves alkylation of a thiol-pyrimidine intermediate with N-cyclopentyl-2-chloroacetamide, analogous to methods in . For example, 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides were synthesized using sodium methylate and 2-chloroacetamides, achieving ~78% yields under reflux ().
  • Cyclocondensation : Formation of the thiazolo-pyrimidine core may parallel the reflux of thiopyrimidines with chloroacetic acid and aldehydes in glacial acetic acid ().

Challenges

  • Steric hindrance : The cyclopentyl group in the target compound may reduce reaction efficiency compared to smaller substituents (e.g., methyl in ).

Physicochemical and Spectroscopic Properties

NMR Profiling

  • Regions of divergence in NMR shifts (e.g., protons near substituents) were observed in structurally related compounds (). For instance, compounds 1 and 7 showed chemical shift variations in regions A (positions 39–44) and B (29–36) due to substituent electronic effects. The 4-ethoxyphenyl group in the target compound would similarly perturb shifts in these regions, aiding structural elucidation .

Solubility and Stability

  • The 4-ethoxyphenyl group enhances lipophilicity (logP ~3.5 estimated) compared to ’s chlorophenyl analog (logP ~4.2). However, the thioether and acetamide groups may improve aqueous solubility via hydrogen bonding .

Tabulated Comparison of Structural Analogs

Compound Name / ID Core Structure Key Substituents Synthesis Method Key Properties References
Target Compound Thiazolo[4,5-d]pyrimidine 4-Ethoxyphenyl, cyclopentyl acetamide Alkylation of thiol-pyrimidine intermediate High lipophilicity, potential H-bonding -
2-{[3-(4-Chlorophenyl)-...acetamide () Cyclopenta-thieno-pyrimidine 4-Chlorophenyl, 2-isopropylphenyl Cyclocondensation, alkylation Higher logP, electron-withdrawing group
Ethyl 7-methyl-3-oxo-5-phenyl-...carboxylate () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, ethyl ester Reflux with chloroacetic acid, aldehydes Flattened boat conformation, 80.94° dihedral
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-...acetamide () Benzothiophen-thiadiazole Cyano, thiadiazole-sulfanyl Multi-step alkylation, cyclization High polar surface area

Biological Activity

N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound that has shown significant promise in various biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on current research findings.

Molecular Characteristics

  • Molecular Formula : C23H22N4O3S3
  • Molecular Weight : 498.641 Da
  • CAS Number : 1040654-30-5

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Preliminary studies have suggested its potential as an anticancer agent through mechanisms that may involve apoptosis induction and cell cycle arrest.

A study evaluating the compound's effects on human lung adenocarcinoma cells (A549) found that it significantly reduced cell viability. The compound was compared to cisplatin, a standard chemotherapeutic drug, and demonstrated comparable or superior efficacy in certain assays. The log GI(50) values indicated strong activity against non-small cell lung cancer and CNS cancer cell lines, particularly with values around -6.01 for HOP-92 and -6.00 for U251 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against multidrug-resistant strains of bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications to the thiazolo[4,5-d]pyrimidine moiety can enhance biological activity. The presence of specific functional groups such as ethoxy phenyl rings contributes to increased potency against cancerous and microbial cells. The thioacetamide linkage is also crucial for maintaining the compound's bioactivity .

Data Summary

Biological Activity Cell Line/Pathogen Effect Observed Reference
AnticancerA549 (Lung Cancer)Reduced viability
AnticancerHOP-92 (Lung Cancer)Log GI(50) = -6.01
AntimicrobialKlebsiella pneumoniaeEffective inhibition
AntimicrobialStaphylococcus aureusEffective inhibition

Case Studies

  • In Vitro Study on Lung Cancer Cells : A549 cells were treated with varying concentrations of N-cyclopentyl compound for 24 hours. An MTT assay demonstrated significant cytotoxicity at concentrations above 50 µM.
  • Antimicrobial Efficacy Assessment : The compound was tested against clinical isolates of MRSA and other resistant strains. Results showed a minimum inhibitory concentration (MIC) below 10 µg/mL for several strains, indicating strong antimicrobial activity.

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